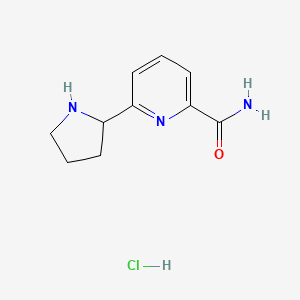

6-(Pyrrolidin-2-yl)picolinamide hydrochloride

CAS No.: 1361116-03-1

Cat. No.: VC2714603

Molecular Formula: C10H14ClN3O

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361116-03-1 |

|---|---|

| Molecular Formula | C10H14ClN3O |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | 6-pyrrolidin-2-ylpyridine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C10H13N3O.ClH/c11-10(14)9-4-1-3-8(13-9)7-5-2-6-12-7;/h1,3-4,7,12H,2,5-6H2,(H2,11,14);1H |

| Standard InChI Key | KYNFSMURVCMEPV-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)C2=NC(=CC=C2)C(=O)N.Cl |

| Canonical SMILES | C1CC(NC1)C2=NC(=CC=C2)C(=O)N.Cl |

Introduction

Chemical Structure and Properties

6-(Pyrrolidin-2-yl)picolinamide hydrochloride consists of a picolinamide (pyridine-2-carboxamide) core with a pyrrolidin-2-yl substituent at the 6-position of the pyridine ring. The compound exists as a hydrochloride salt, which enhances its solubility in polar solvents and stability in formulations.

Basic Chemical Information

The fundamental chemical properties of 6-(Pyrrolidin-2-yl)picolinamide hydrochloride are summarized in Table 1.

Table 1: Chemical Properties of 6-(Pyrrolidin-2-yl)picolinamide Hydrochloride

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₄ClN₃O |

| Molecular Weight | 227.69 g/mol |

| CAS Number | 1361116-03-1 |

| IUPAC Name | 6-pyrrolidin-2-ylpyridine-2-carboxamide;hydrochloride |

| Standard Purity | Minimum 95% |

| Parent Compound | 6-Pyrrolidin-2-ylpyridine-2-carboxamide (CID 66509254) |

Structural Identifiers

The compound can be identified through various chemical notation systems as shown in Table 2.

Table 2: Structural Identifiers of 6-(Pyrrolidin-2-yl)picolinamide Hydrochloride

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C10H13N3O.ClH/c11-10(14)9-4-1-3-8(13-9)7-5-2-6-12-7;/h1,3-4,7,12H,2,5-6H2,(H2,11,14);1H |

| InChIKey | KYNFSMURVCMEPV-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)C2=NC(=CC=C2)C(=O)N.Cl |

Structural Characteristics

The compound features several key structural elements that contribute to its chemical behavior:

-

A pyridine ring with an amide group at the 2-position

-

A pyrrolidine ring attached at the 2-position to the 6-position of the pyridine

-

A salt form with hydrochloride, which affects its solubility and stability

-

Multiple nitrogen atoms that can serve as hydrogen bond acceptors

-

An amide group that can function as both hydrogen bond donor and acceptor

Chemical Reactivity and Stability

Based on its structure, 6-(Pyrrolidin-2-yl)picolinamide hydrochloride likely exhibits the following chemical behaviors:

Stability Considerations

The compound's stability is influenced by several factors:

-

Protection from moisture is likely necessary during storage

-

The hydrochloride salt form typically improves shelf stability

-

The compound would be expected to have reasonable thermal stability under normal conditions

-

Prolonged exposure to strong oxidizing agents should be avoided

Comparison with Related Compounds

To better understand 6-(Pyrrolidin-2-yl)picolinamide hydrochloride in context, it's useful to compare it with structurally related compounds.

Table 4: Structural Comparison with Related Compounds

Structure-Activity Relationships

The positioning of the pyrrolidine ring and the nature of the functional groups significantly impact the properties of these compounds:

-

The position of the pyrrolidine attachment (1-position vs. 2-position) affects the compound's conformational preferences

-

The presence of an amide vs. amine or imidamide group influences hydrogen bonding patterns

-

These structural differences likely translate to different binding profiles with potential biological targets

Analytical Considerations

For researchers working with this compound, several analytical approaches would be appropriate:

Identification Methods

-

Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the pyridine and pyrrolidine rings

-

Mass spectrometry would be expected to show a molecular ion peak corresponding to the parent compound (minus HCl)

-

Infrared spectroscopy would reveal characteristic bands for the amide group

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume